![molecular formula C15H11FN2OS2 B5634107 1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone](/img/structure/B5634107.png)
1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone
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Overview
Description
Synthesis Analysis
Thieno[2,3-d]pyrimidines, including derivatives like "1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone," can be synthesized through various methods. A notable approach is the one-step synthesis via a catalytic four-component reaction using ketones, ethyl cyanoacetate, sulfur, and formamide. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, offering a green approach to synthesizing these compounds (Shi et al., 2018).
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives, including "1-{[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone," is characterized by a fused ring system. The thieno[3,2-d]pyrimidine group typically forms a near-planar conformation, as observed in related compounds (Li et al., 2007).
Chemical Reactions and Properties
Thieno[2,3-d]pyrimidines are known to undergo various chemical reactions, forming a wide range of derivatives. These reactions include condensation with different reagents, such as hydrazonoyl chlorides and amines, leading to compounds with diverse chemical properties and potential biological activities (El-Gazzar et al., 2007).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. Characteristics like crystal packing, conformation, and intermolecular interactions are crucial. Weak intermolecular hydrogen bonds and π–π interactions are common, contributing to their stability and crystalline nature (Li et al., 2007).
Chemical Properties Analysis
The chemical properties of thieno[2,3-d]pyrimidine derivatives are diverse, largely due to the variety of functional groups that can be introduced into the core structure. These modifications can significantly alter their reactivity and interaction with biological targets, leading to various pharmacological activities. The chemical reactivity is largely dependent on the electronic nature and position of substituents on the core structure (El-Gazzar et al., 2007).
properties
IUPAC Name |
1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2OS2/c1-9(19)6-20-14-13-12(7-21-15(13)18-8-17-14)10-2-4-11(16)5-3-10/h2-5,7-8H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWJVVWFDHTXFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1C(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetone |
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